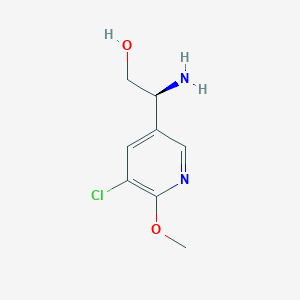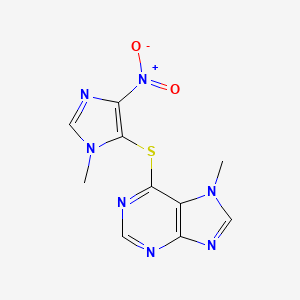
7-Methylazathioprine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 7th position and a thioether linkage to a 1-methyl-4-nitro-1H-imidazol-5-yl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and imidazole derivatives.
Thioether Formation: The key step involves the formation of a thioether linkage between the purine and imidazole moieties. This is achieved by reacting the purine derivative with a thiol-containing imidazole derivative under appropriate conditions.
Methylation: The methylation of the purine ring at the 7th position is carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group on the imidazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups at the methyl position.
科学的研究の応用
Chemistry
In chemistry, 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate enzyme mechanisms and binding interactions.
Medicine
In medicinal chemistry, 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine involves its interaction with specific molecular targets. The nitro group on the imidazole ring can undergo bioreduction to form reactive intermediates that interact with cellular components. The purine ring system can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism and enzyme activity.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: A purine derivative with a thiol group at the 6th position.
Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine is unique due to the presence of both a nitroimidazole moiety and a methylated purine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other purine derivatives.
特性
分子式 |
C10H9N7O2S |
|---|---|
分子量 |
291.29 g/mol |
IUPAC名 |
7-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine |
InChI |
InChI=1S/C10H9N7O2S/c1-15-4-13-7-6(15)9(12-3-11-7)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3 |
InChIキー |
OLAVTIZRCVTOLJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=NC=N2)SC3=C(N=CN3C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13324985.png)

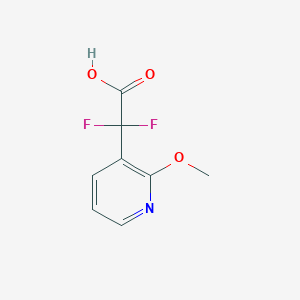

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
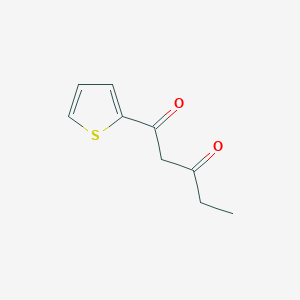

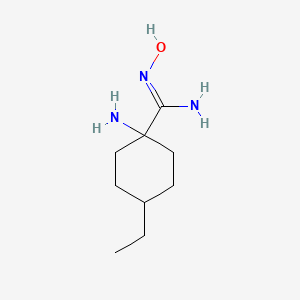
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
